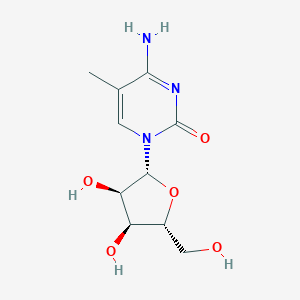

5-Methylcytidine

説明

特性

IUPAC Name |

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O5/c1-4-2-13(10(17)12-8(4)11)9-7(16)6(15)5(3-14)18-9/h2,5-7,9,14-16H,3H2,1H3,(H2,11,12,17)/t5-,6-,7-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAYHVCMSTBRABG-JXOAFFINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401016977 | |

| Record name | 5-Methylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Methylcytidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000982 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2140-61-6 | |

| Record name | 5-Methylcytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2140-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylcytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylcytidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYLCYTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL9PB228DC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Methylcytidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000982 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

213 °C | |

| Record name | 5-Methylcytidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000982 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What is the biological function of 5-Methylcytidine?

An In-depth Technical Guide to the Biological Function of 5-Methylcytidine

Executive Summary

This compound (m5C) is a pivotal post-transcriptional modification found in a variety of RNA molecules, including transfer RNA (tRNA), ribosomal RNA (rRNA), and messenger RNA (mRNA). It is also a well-established epigenetic mark in DNA, known as 5-methyl-2'-deoxycytidine (B118692) (m5dC). The dynamic and reversible nature of this modification, governed by a sophisticated interplay of "writer," "eraser," and "reader" proteins, allows it to exert significant influence over a multitude of cellular processes. These processes range from the fundamental mechanics of protein synthesis and RNA stability to complex biological phenomena such as cellular stress responses, embryonic development, and the pathogenesis of human diseases, most notably cancer. This guide provides a comprehensive overview of the enzymatic regulation, diverse biological functions, and pathological significance of this compound, along with the experimental methodologies used for its detection and analysis.

The Enzymatic Regulation of this compound: Writers, Erasers, and Readers

The biological impact of m5C is orchestrated by three classes of proteins that install, remove, and recognize the modification.

-

Writers (Methyltransferases): These enzymes catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to the C5 position of a cytosine residue.[1] In RNA, this function is primarily carried out by the NOL1/NOP2/SUN domain (NSUN) family of proteins and DNA methyltransferase homolog DNMT2 (also known as TRDMT1).[2][3] In DNA, the DNA methyltransferases (DNMTs) are responsible for establishing and maintaining methylation patterns.[1]

-

Erasers (Demethylases): The removal of m5C is not a direct demethylation but an oxidative process. The Ten-Eleven Translocation (TET) family of dioxygenases oxidizes m5C to 5-hydroxymethylcytosine (B124674) (hm5C), which can be further oxidized to 5-formylcytosine (B1664653) (f5C) and 5-carboxylcytosine (5caC).[4][5][6] These oxidized forms can be recognized and excised by the DNA glycosylase TDG as part of the base excision repair pathway, leading to the restoration of an unmodified cytosine.[7] The enzyme ALKBH1 has also been identified as an m5C dioxygenase in RNA.[8][9]

-

Readers (Binding Proteins): These proteins specifically recognize and bind to m5C-modified RNA, mediating its downstream functional effects. To date, two primary m5C readers have been identified:

Biological Functions Across Nucleic Acid Types

m5C's function is highly dependent on the type of nucleic acid in which it resides.

In Transfer RNA (tRNA)

tRNAs are the most abundantly m5C-modified class of RNA.[5] The modification is critical for tRNA structure, stability, and function in translation.

-

Structural Stability: m5C modifications, particularly at positions 48-50 in the "variable loop," stabilize the L-shaped tertiary structure of tRNA.[2][9] This structural reinforcement protects tRNAs from degradation, especially under stress conditions like heat shock or oxidative stress.[4][5][12] The absence of m5C can trigger stress-induced cleavage of tRNAs.[4]

-

Translational Control: Methylation at C38 in the anticodon loop of tRNA-Asp has been shown to enhance the efficiency of amino acid charging and promote the translation of proteins containing poly-aspartate tracts.[3][9] In yeast, m5C is required for the cooperative binding of Mg2+ ions, which stabilizes the anticodon stem-loop structure.[13]

In Ribosomal RNA (rRNA)

In rRNA, m5C modifications are crucial for the proper assembly and function of the ribosome, the cellular machinery for protein synthesis.[5] These modifications contribute to maintaining the correct conformation of rRNA, which is essential for efficient and accurate translation.[3] Under oxidative stress, m5C modifications in yeast rRNA can facilitate selective recruitment and translation of specific mRNAs involved in the stress response.[3][14]

In Messenger RNA (mRNA)

Though less abundant than in tRNA, m5C in mRNA is a key regulator of mRNA fate.[15] Its effects are context-dependent and mediated by reader proteins.[5][15]

-

mRNA Stability: The reader protein YBX1 binds to m5C-modified sites on mRNA, protecting the transcript from degradation and thereby increasing its stability.[5][10]

-

Nuclear Export: The reader protein ALYREF recognizes m5C within GC-rich sequences and promotes the export of the mRNA from the nucleus to the cytoplasm for translation.[5][11]

-

Translation Regulation: NSUN2-mediated m5C modification can enhance the translation of certain mRNAs, such as cyclin-dependent kinase 1 (CDK1), by promoting ribosome assembly on the transcript.[15] The location of the m5C site within the mRNA (e.g., 5' UTR, coding sequence, 3' UTR) can determine whether it promotes or inhibits translation.[15][16]

In DNA (5-Methyl-2'-deoxycytidine)

In DNA, m5C is a cornerstone of epigenetics, providing a stable mechanism for regulating gene expression without altering the underlying DNA sequence.[1][17][18]

-

Gene Silencing: Methylation of CpG islands in the promoter regions of genes is strongly associated with transcriptional repression.[17][19]

-

Genomic Stability: DNA methylation is vital for silencing transposable elements, preventing their movement and preserving genome integrity.

-

Developmental Processes: It plays a critical role in fundamental developmental processes such as genomic imprinting and X-chromosome inactivation.[1]

Role in Disease and Cellular Response

Dysregulation of m5C methylation is a hallmark of several human diseases, particularly cancer.

-

Cancer: Aberrant m5C patterns are observed in numerous cancers, including bladder, gastric, hepatocellular, and breast cancer.[11][15][20][21] These alterations can affect cancer cell proliferation, migration, and metastasis by modulating the stability and translation of oncogenes and tumor suppressors.[10][11][15] For instance, the m5C reader ALYREF acts as an oncogenic factor in liver cancer by binding to m5C in EGFR mRNA, stabilizing its expression, and activating pro-growth signaling pathways.[10]

-

Stress Response: Cells dynamically regulate tRNA modifications, including m5C, in response to environmental stressors.[22] Increased m5C levels in specific tRNAs under oxidative stress can protect them from cleavage and selectively enhance the translation of stress-response proteins.[4][12][22]

-

Therapeutic Resistance: m5C modification has been implicated in resistance to various cancer therapies.[10] In non-small cell lung cancer, NSUN2-mediated hypermethylation contributes to resistance against the EGFR inhibitor gefitinib.[10]

Quantitative Data Summary

The following tables summarize key quantitative aspects and methodologies related to this compound research.

Table 1: Key Enzymes in this compound Metabolism

| Enzyme Class | Enzyme Examples | Substrate(s) | Function |

|---|---|---|---|

| Writers | NSUN2, NSUN6, DNMT2 | tRNA, mRNA, other ncRNAs | Catalyze m5C formation[2][15] |

| DNMT1, DNMT3A/B | DNA | Establish & maintain DNA methylation[1] | |

| Erasers | TET1, TET2, TET3 | m5C in DNA and RNA | Oxidize m5C to hm5C, f5C, caC[4][9] |

| ALKBH1 | m5C in tRNA, mRNA | Oxidize m5C to hm5C, f5C[8][9] | |

| Readers | YBX1 | m5C in mRNA | Enhances mRNA stability[5] |

| | ALYREF | m5C in mRNA | Mediates mRNA nuclear export[5] |

Table 2: Detection and Quantification Methods for this compound

| Method | Principle | Resolution | Application |

|---|---|---|---|

| RNA Bisulfite Sequencing | Chemical deamination of C to U, while m5C is protected.[15] | Single-nucleotide | Transcriptome-wide mapping of m5C sites. |

| m5C-RIP-Seq | Immunoprecipitation using m5C-specific antibodies. | ~100-200 nucleotides | Enrichment and sequencing of m5C-containing RNA fragments. |

| Aza-seq | Metabolic labeling with 5-azacytidine (B1684299) to trap methyltransferases.[15] | Single-nucleotide | Identifies enzyme-specific methylation sites. |

| LC-MS/MS | Chromatographic separation and mass spectrometric detection.[23][24] | Global quantification | Measures the overall percentage of m5C in total RNA or DNA. |

Detailed Experimental Protocols

RNA Bisulfite Sequencing (RNA-BisSeq)

This is the gold standard method for identifying m5C sites at single-base resolution.[15]

Principle: Sodium bisulfite treatment of single-stranded RNA chemically converts unmethylated cytosine residues to uracil (B121893), while 5-methylcytosine remains unreactive. Subsequent reverse transcription and sequencing reveal the original methylation status, as the uracils are read as thymines and the protected m5Cs are read as cytosines.

Methodology:

-

RNA Fragmentation: Purified RNA is fragmented into smaller pieces (e.g., 100-200 nt) to ensure efficient bisulfite conversion.

-

Bisulfite Conversion: The fragmented RNA is denatured and treated with a sodium bisulfite solution at a controlled temperature and pH. This reaction deaminates cytosine to uracil.

-

Desalting and Purification: The RNA is purified to remove bisulfite and other reaction components.

-

Reverse Transcription: The converted RNA is reverse-transcribed into cDNA using random primers. During this step, uracil is incorporated as thymine (B56734) in the cDNA strand.

-

Library Preparation: The resulting cDNA is used to construct a sequencing library (e.g., through second-strand synthesis, end-repair, A-tailing, and adapter ligation).

-

PCR Amplification: The library is amplified by PCR.

-

High-Throughput Sequencing: The amplified library is sequenced.

-

Data Analysis: Sequencing reads are aligned to a reference genome/transcriptome. Sites where a cytosine is present in the reference but a thymine is read in the majority of sequences are identified as unmethylated, while sites where a cytosine is consistently read are identified as methylated (m5C).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is used for the precise global quantification of m5C.[23]

Principle: Total RNA or DNA is enzymatically hydrolyzed into individual nucleosides. These nucleosides are then separated by high-performance liquid chromatography (HPLC) and detected by tandem mass spectrometry (MS/MS). The amount of m5C is quantified by comparing its signal to that of a stable isotope-labeled internal standard and the other canonical nucleosides.

Methodology:

-

Nucleic Acid Isolation: High-purity total RNA or DNA is extracted from cells or tissues.

-

Enzymatic Digestion: The purified nucleic acid is completely digested into its constituent nucleosides using a cocktail of enzymes (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase).

-

Internal Standard Spiking: A known amount of a stable isotope-labeled this compound (e.g., ¹³C,¹⁵N₂-m5C) is added to the sample to serve as an internal standard for accurate quantification.

-

LC Separation: The nucleoside mixture is injected into an HPLC system. A reversed-phase column is typically used to separate the nucleosides based on their hydrophobicity.

-

MS/MS Detection: The eluting nucleosides are ionized (e.g., by electrospray ionization) and enter the mass spectrometer. In the MS/MS instrument, specific parent-to-daughter ion transitions for both endogenous m5C and the isotope-labeled standard are monitored (Selected Reaction Monitoring), providing high specificity and sensitivity.

-

Quantification: The ratio of the peak area of endogenous m5C to the peak area of the internal standard is calculated. This ratio is used to determine the absolute quantity of m5C, which is often expressed relative to the quantity of total cytidine.

Signaling Pathways and Functional Relationships

m5C modifications are integrated into cellular signaling pathways, particularly those governing gene expression and cell fate.

As depicted in Figure 3, once an mRNA is transcribed and processed, it can be methylated by writers like NSUN2. This m5C mark can then be recognized by the reader protein ALYREF, which facilitates its export from the nucleus. In the cytoplasm, the m5C-modified mRNA can be bound by the reader protein YBX1, which stabilizes the transcript by protecting it from degradation, thus promoting its translation into protein.[5] This pathway highlights how m5C acts as a crucial regulatory checkpoint in the gene expression cascade.

Conclusion and Future Directions

This compound is a multifaceted molecular mark with profound implications for the regulation of genetic information in both RNA and DNA. Its roles in stabilizing tRNA, modulating mRNA translation, and orchestrating epigenetic gene silencing underscore its importance in maintaining cellular homeostasis. The association of dysregulated m5C pathways with cancer and other diseases has opened new avenues for diagnostics and therapeutic intervention. Future research will likely focus on identifying new m5C reader and eraser proteins, elucidating the crosstalk between m5C and other nucleic acid modifications, and developing small molecule inhibitors targeting m5C regulatory enzymes for therapeutic applications.[15][25] The continued advancement of detection technologies will further refine our understanding of this critical epitranscriptomic and epigenetic modification.

References

- 1. New themes in the biological functions of 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. m5C Modifications in RNA and Cancer | Proteintech Group [ptglab.co.jp]

- 4. 2′-O-Methyl-5-hydroxymethylcytidine: A Second Oxidative Derivative of this compound in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RNA 5-methylcytosine modification and its emerging role as an epitranscriptomic mark - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ludwig Cancer Research [ludwigcancerresearch.org]

- 7. Frontiers | Epigenetics of Modified DNA Bases: 5-Methylcytosine and Beyond [frontiersin.org]

- 8. chemistry.princeton.edu [chemistry.princeton.edu]

- 9. TET-mediated 5-methylcytosine oxidation in tRNA promotes translation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-Methylcytosine RNA modification and its roles in cancer and cancer chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Vital roles of m5C RNA modification in cancer and immune cell biology [frontiersin.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. This compound is required for cooperative binding of Mg2+ and a conformational transition at the anticodon stem-loop of yeast phenylalanine tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. RNA methylation and cellular response to oxidative stress-promoting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Advances in mRNA 5-methylcytosine modifications: Detection, effectors, biological functions, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. 5-Methylcytosine - Wikipedia [en.wikipedia.org]

- 19. Epigenetics - Wikipedia [en.wikipedia.org]

- 20. Variable presence of 5-methylcytosine in commercial RNA and DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pnas.org [pnas.org]

- 23. Direct analysis of 5-methylcytosine and 5-methyl-2'-deoxycytidine in human urine by isotope dilution LC-MS/MS: correlations with N-methylated purines and oxidized DNA lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Significant roles of RNA 5-methylcytosine methylation in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unveiling of a Key Epigenetic Player: A Technical History of 5-Methylcytidine

For decades, the central dogma of molecular biology provided a linear framework for understanding the flow of genetic information. However, the discovery of modifications to the canonical bases of DNA and RNA has revealed a more intricate layer of regulation. Among these, 5-methylcytidine (5mC) has emerged as a pivotal player in the field of epigenetics, influencing everything from gene expression to cellular differentiation. This technical guide delves into the discovery and history of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its journey from a chemical curiosity to a key therapeutic target.

The Dawn of an Epigenetic Era: The Discovery of 5-Methylcytosine (B146107)

The story of this compound begins with the identification of its corresponding base, 5-methylcytosine (5mC). As early as 1898, W.G. Ruppel isolated an unusual nucleic acid, which he named tuberculinic acid, from Tubercle bacillus that contained a methylated nucleotide.[1] However, it was not until 1925 that Treat B. Johnson and Coghill definitively reported the presence of a methylated cytosine derivative from the hydrolysis of tuberculinic acid.[1][2] This initial finding was met with skepticism due to its reliance on the optical properties of the crystalline picrate, and the results proved difficult to reproduce.[1]

The definitive proof of 5mC's existence in higher eukaryotes came in 1948 when Rollin Hotchkiss, using paper chromatography to separate the nucleic acids from calf thymus DNA, detected a unique methylated cytosine, which he termed "epicytosine," distinct from cytosine and uracil.[1][3] This landmark discovery marked the true beginning of the exploration into the biological significance of this modified base. A few years later, Gerard Wyatt's work further solidified the presence of 5mC in various species, noting that its varying but consistent levels across different sources suggested it was an essential and deliberately maintained component of DNA, not a mere enzymatic accident.[3]

The discovery of this compound, the ribonucleoside form of 5mC, in RNA followed in 1960 by D. B. Dunn, who isolated it from ribonucleic acids of animal, plant, and bacterial origin.[4][5] This finding expanded the potential roles of this modification beyond the realm of DNA.

Timeline of Key Discoveries

The understanding of this compound's role in biology has evolved significantly since its initial discovery. The following timeline highlights some of the most critical milestones:

| Year | Discovery/Development | Key Scientists/Contributors | Significance |

| 1898 | Isolation of a nucleic acid containing a methylated nucleotide from Tubercle bacillus. | W.G. Ruppel | First indication of a modified nucleotide in a biological system.[1] |

| 1925 | Reported detection of a methylated cytosine derivative from tuberculinic acid. | Treat B. Johnson and Coghill | Early, though initially contested, identification of 5-methylcytosine.[1][2] |

| 1948 | Definitive identification of 5-methylcytosine ("epicytosine") in calf thymus DNA using paper chromatography. | Rollin Hotchkiss | Confirmed the existence of 5mC in higher eukaryotes, opening the door to epigenetic research.[1][3] |

| 1960 | Isolation of this compound from RNA. | D. B. Dunn | Demonstrated that cytosine methylation also occurs in RNA.[4][5] |

| 1964 | Suggestion that DNA methylation may protect DNA from enzymes. | P. R. Srinivasan and E. Borek | Early hypothesis on the functional role of DNA methylation.[2][6] |

| 1975 | Proposal that DNA methylation could be involved in regulating gene expression and X-chromosome inactivation. | R. Holliday, J. E. Pugh, and A. D. Riggs | Foundational theories linking DNA methylation to epigenetic control.[2][6] |

| 1978 | Adaptation of methylation-sensitive restriction enzymes to study DNA methylation in eukaryotes. | A. P. Bird and E. M. Southern | Provided a new tool to analyze DNA methylation patterns.[6] |

| 1978 | Discovery that the MspI restriction enzyme can cleave both methylated and unmethylated DNA at CCGG sites, unlike its isoschizomer HpaII. | C. Waalwijk and R. A. Flavell | Enabled the study of methylation status at single CpG sites.[6] |

| 1983 | Demonstration of global hypomethylation in human cancer DNA compared to normal tissue. | A. P. Feinberg and B. Vogelstein | Linked aberrant DNA methylation to cancer, a pivotal discovery for clinical research.[6] |

| 1992 | Development of bisulfite sequencing for analyzing DNA methylation patterns at single-nucleotide resolution. | Frommer et al. | Revolutionized the study of DNA methylation, becoming a "gold standard" technique.[7] |

| 2014 | Discovery that TET enzymes can oxidize this compound to 5-hydroxymethylcytidine (B44077) in RNA. | Revealed a dynamic pathway for RNA methylation and demethylation.[8] |

Key Experimental Protocols

The study of this compound has been driven by the development of increasingly sophisticated analytical techniques. Here are detailed methodologies for some of the key experiments.

Early Identification: Paper Chromatography

Hotchkiss's 1948 experiment was crucial for the definitive identification of 5-methylcytosine. While modern techniques have largely superseded paper chromatography for this purpose, the fundamental principles of separation are still relevant.

Protocol for Paper Chromatography-based Separation of DNA Bases (Conceptual Reconstruction):

-

DNA Hydrolysis:

-

Isolate DNA from the tissue of interest (e.g., calf thymus).

-

Hydrolyze the purified DNA to its constituent bases using a strong acid (e.g., perchloric acid or formic acid) at high temperatures. This breaks the phosphodiester bonds and the N-glycosidic bonds.

-

-

Chromatography Setup:

-

Spot the concentrated hydrolysate onto a sheet of chromatography paper (e.g., Whatman No. 1).

-

Prepare a solvent system. A common system for separating purines and pyrimidines is a mixture of n-butanol, acetic acid, and water.

-

Place the chromatography paper in a sealed tank containing the solvent system, ensuring the bottom edge of the paper is submerged in the solvent but the spotted sample is above the solvent line.

-

-

Development and Visualization:

-

Allow the solvent to ascend the paper by capillary action, separating the bases based on their differential partitioning between the stationary phase (paper) and the mobile phase (solvent).

-

After the solvent front has reached a sufficient height, remove the paper and let it dry.

-

Visualize the separated bases by exposing the paper to ultraviolet (UV) light. The bases will appear as dark spots.

-

Identify the spots by comparing their Rf values (ratio of the distance traveled by the spot to the distance traveled by the solvent front) to those of known standards for cytosine, guanine, adenine, thymine (B56734), and 5-methylcytosine run on the same chromatogram.

-

Caption: Workflow for the identification of 5-methylcytosine using paper chromatography.

Mapping Methylation Patterns: Methylation-Sensitive Restriction Enzyme Digestion

The use of methylation-sensitive restriction enzymes, pioneered by Bird and Southern, allowed for the analysis of methylation at specific recognition sites.

Protocol for Methylation-Sensitive Restriction Enzyme Analysis:

-

DNA Extraction and Purification:

-

Extract high-quality genomic DNA from the cells or tissues of interest.

-

-

Restriction Enzyme Digestion:

-

Divide the DNA sample into three aliquots.

-

Digest the first aliquot with a methylation-sensitive restriction enzyme (e.g., HpaII), which cleaves its recognition sequence (CCGG) only when the internal cytosine is unmethylated.

-

Digest the second aliquot with a methylation-insensitive isoschizomer (e.g., MspI), which cleaves the same recognition sequence regardless of the methylation status of the internal cytosine.

-

The third aliquot serves as an undigested control.

-

Incubate the reactions at the optimal temperature for the enzymes (typically 37°C) for a sufficient time to ensure complete digestion.

-

-

Gel Electrophoresis and Southern Blotting:

-

Separate the digested DNA fragments by size using agarose (B213101) gel electrophoresis.

-

Transfer the DNA from the gel to a nitrocellulose or nylon membrane (Southern blotting).

-

-

Hybridization and Detection:

-

Hybridize the membrane with a radiolabeled or fluorescently labeled DNA probe specific to the gene or region of interest.

-

Wash the membrane to remove unbound probe.

-

Visualize the DNA fragments that have hybridized with the probe using autoradiography or fluorescence imaging.

-

-

Interpretation:

-

Compare the banding patterns of the HpaII- and MspI-digested samples.

-

If a band is present in the HpaII lane but absent or of a higher molecular weight in the MspI lane, it indicates that the HpaII site is methylated.

-

If the banding pattern is the same for both enzymes, the site is unmethylated.

-

Caption: Workflow for methylation analysis using methylation-sensitive restriction enzymes.

The Gold Standard: Bisulfite Sequencing

Bisulfite sequencing provides single-nucleotide resolution of methylation patterns and remains a cornerstone of methylation analysis.[7]

Protocol for Bisulfite Sequencing:

-

DNA Extraction and Bisulfite Conversion:

-

PCR Amplification:

-

Design PCR primers to amplify the region of interest from the bisulfite-converted DNA. The primers should be designed to be independent of the methylation status of the original sequence (i.e., they should not contain CpG dinucleotides).

-

Perform PCR amplification. During this step, the uracils are replicated as thymines.

-

-

Sequencing:

-

Sequence the PCR products using Sanger sequencing or next-generation sequencing methods.

-

-

Data Analysis:

-

Align the obtained sequences to the original reference sequence.

-

Compare the sequenced DNA to the original sequence. Any cytosine that remains a cytosine in the sequenced data was originally a 5-methylcytosine. Any cytosine that is read as a thymine was originally an unmethylated cytosine.

-

Caption: Workflow for single-nucleotide resolution methylation analysis by bisulfite sequencing.

Quantitative Insights into this compound Abundance

The abundance of this compound and its derivatives varies significantly across different organisms, tissues, and types of nucleic acids.

| Organism/Tissue | Nucleic Acid Type | Abundance of 5mC or its derivatives | Method of Quantification | Reference |

| Calf Thymus | DNA | ~1.5 mol% of total bases | Paper Chromatography | [1] |

| Human | DNA | Varies by tissue and cell type | Bisulfite Sequencing, LC-MS/MS | [6] |

| Human (HEK293T cells) | polyA RNA | 40 times higher hm5C than in total RNA | LC-MS/MS | [10] |

| Mouse (Brain) | RNA | Detectable levels of hm5C and f5C derived from m5C | Isotope-tracing LC-MS/MS | [10][11] |

| Arabidopsis thaliana | Total RNA | High levels of hm5C (130 ppm) | LC-MS/HRMS | [12] |

| Caenorhabditis elegans | Total RNA | Low levels of hm5C | LC-MS/HRMS | [12] |

Biological Roles and Signaling Pathways

This compound is not merely a static modification; it is a key component of dynamic regulatory pathways.

The DNA Methylation Machinery and its Role in Gene Silencing

In DNA, 5-methylcytosine is primarily found in the context of CpG dinucleotides. This methylation is established and maintained by a family of enzymes called DNA methyltransferases (DNMTs).

-

De novo methylation: DNMT3A and DNMT3B are responsible for establishing new methylation patterns during development.

-

Maintenance methylation: DNMT1 recognizes hemi-methylated DNA (where only the parent strand is methylated) after DNA replication and methylates the newly synthesized daughter strand, ensuring the faithful propagation of methylation patterns through cell division.

Methylated CpG islands in gene promoter regions are often associated with transcriptional repression. This can occur through two main mechanisms:

-

Direct inhibition of transcription factor binding: The methyl group can physically hinder the binding of transcription factors to their recognition sequences.

-

Recruitment of methyl-CpG-binding proteins (MBPs): Proteins such as MeCP2 can bind to methylated DNA and recruit histone deacetylases (HDACs) and other chromatin remodeling complexes. This leads to a more condensed chromatin structure (heterochromatin), which is generally inaccessible to the transcriptional machinery.

Caption: The role of DNA methylation in gene silencing.

The Dynamic Landscape of RNA Methylation

In RNA, this compound is installed by a different set of enzymes, primarily from the NOL1/NOP2/SUN domain (NSUN) family and DNMT2 (also known as TRDMT1).[9][13] The discovery that ten-eleven translocation (TET) enzymes can oxidize this compound (m5C) to 5-hydroxymethylcytidine (hm5C) and further to 5-formylcytidine (B110004) (f5C) in RNA revealed a dynamic and potentially reversible modification pathway, similar to what is observed in DNA.[8][10]

The functions of m5C in RNA are diverse and context-dependent, affecting:

-

RNA stability: m5C can protect transcripts from degradation.[14][15]

-

mRNA export: The m5C reader protein Aly/REF is involved in the nuclear export of mRNA.[9][16]

-

Translation: m5C modification can either enhance or repress translation efficiency.[9][17]

-

tRNA structure and function: m5C is crucial for the proper folding and function of transfer RNAs.[9]

Caption: The dynamic pathway of RNA this compound modification and its functional outcomes.

Conclusion and Future Directions

From its humble discovery as a minor component of nucleic acids, this compound has risen to prominence as a central regulator of the genome and transcriptome. The historical journey of its discovery, intertwined with the development of innovative analytical techniques, has laid the groundwork for our current understanding of epigenetics and epitranscriptomics.

For researchers and drug development professionals, the intricate pathways governed by this compound present a wealth of opportunities. The aberrant methylation patterns observed in cancer and other diseases have already led to the development of epigenetic drugs. As our ability to detect and manipulate this compound at the single-molecule level continues to improve, so too will our capacity to harness this fundamental biological modification for therapeutic benefit. The future of this compound research promises even deeper insights into the complex interplay between the genetic code and its dynamic chemical modifications.

References

- 1. 5-Methylcytosine - Wikipedia [en.wikipedia.org]

- 2. jcp.bmj.com [jcp.bmj.com]

- 3. Discovering DNA Methylation, the History and Future of the Writing on DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The isolation of this compound from RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. jcp.bmj.com [jcp.bmj.com]

- 7. DNA Methylation: A Timeline of Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Advances in mRNA 5-methylcytosine modifications: Detection, effectors, biological functions, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Formation and Abundance of 5-Hydroxymethylcytosine in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 2′-O-Methyl-5-hydroxymethylcytidine: A Second Oxidative Derivative of this compound in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound has a complex, context-dependent role in RNA [dspace-prod.anu.edu.au]

- 15. pnas.org [pnas.org]

- 16. academic.oup.com [academic.oup.com]

- 17. This compound modification increases self-amplifying RNA effectiveness - News Blog - Jena Bioscience [jenabioscience.com]

5-Methylcytidine: A Cornerstone of Epigenetic Regulation

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

5-Methylcytidine (5-mC) is a pivotal epigenetic modification, playing a crucial role in the regulation of gene expression, chromatin architecture, and cellular identity. This guide provides a comprehensive overview of the core principles of 5-mC in epigenetics, detailing its enzymatic regulation, biological functions, and its implications in health and disease. Furthermore, it outlines key experimental methodologies for its study and presents relevant quantitative data in a structured format.

The Role of this compound in Epigenetics

This compound is a modification of the cytosine base in DNA, primarily occurring in the context of CpG dinucleotides. This methylation is a stable epigenetic mark that is faithfully propagated through cell divisions. The addition of a methyl group to the 5th carbon of the cytosine ring, a reaction catalyzed by DNA methyltransferases (DNMTs), has profound effects on the genome.

The primary function of 5-mC is to regulate gene expression. Generally, methylation of CpG islands in the promoter regions of genes is associated with transcriptional repression. This silencing is mediated through several mechanisms, including the direct inhibition of transcription factor binding and the recruitment of methyl-CpG-binding domain proteins (MBDs), which in turn recruit histone-modifying enzymes and chromatin remodeling complexes to establish a repressive chromatin state.

Beyond gene silencing, 5-mC is integral to genomic stability, X-chromosome inactivation, and the suppression of transposable elements. The dynamic nature of DNA methylation, involving both methylation and demethylation processes, allows for cellular differentiation and adaptation to environmental stimuli.

Enzymatic Regulation of this compound

The levels and patterns of 5-mC are meticulously controlled by the interplay of two key enzyme families: DNA methyltransferases (DNMTs) and Ten-eleven translocation (TET) enzymes.

-

DNA Methyltransferases (DNMTs): These enzymes are responsible for establishing and maintaining DNA methylation patterns.

-

DNMT1: This maintenance methyltransferase recognizes hemi-methylated DNA during replication and methylates the newly synthesized strand, ensuring the faithful inheritance of methylation patterns.

-

DNMT3A and DNMT3B: These de novo methyltransferases establish new methylation patterns during development and cellular differentiation.

-

-

Ten-Eleven Translocation (TET) Enzymes: The TET family of dioxygenases (TET1, TET2, and TET3) mediates the process of active DNA demethylation. They iteratively oxidize 5-mC to 5-hydroxymethylcytosine (B124674) (5-hmC), 5-formylcytosine (B1664653) (5-fC), and 5-carboxylcytosine (5-caC). These oxidized forms can be passively diluted during DNA replication or actively excised by the base excision repair (BER) pathway, leading to the restoration of an unmethylated cytosine.

The following diagram illustrates the dynamic cycle of DNA methylation and demethylation:

Quantitative Insights into this compound

The abundance of 5-mC varies significantly across different cell types, developmental stages, and disease states. The following table summarizes typical 5-mC levels in various contexts.

| Context | Tissue/Cell Type | Approximate % of CpG Methylation | Significance |

| Normal Physiology | Somatic Cells | 70-80% | Maintenance of cell identity, gene silencing |

| Embryonic Stem Cells | ~50% | Pluripotency, poised for differentiation | |

| Germ Cells | Highly dynamic | Reprogramming for totipotency | |

| Disease States | Cancer | Global hypomethylation, promoter hypermethylation | Oncogene activation, tumor suppressor silencing |

| Neurological Disorders | Altered methylation patterns | Dysregulation of neuronal gene expression | |

| Autoimmune Diseases | Locus-specific changes | Aberrant immune cell function |

Experimental Protocols for this compound Analysis

The study of 5-mC relies on a variety of robust experimental techniques. A cornerstone method is bisulfite sequencing , which allows for single-base resolution mapping of DNA methylation.

Principle of Bisulfite Sequencing:

Sodium bisulfite treatment of single-stranded DNA deaminates unmethylated cytosines to uracils, while methylated cytosines remain unchanged. Subsequent PCR amplification converts uracils to thymines. By comparing the sequenced DNA to the original reference sequence, methylated cytosines can be identified.

Detailed Methodology for Whole-Genome Bisulfite Sequencing (WGBS):

-

DNA Extraction and Fragmentation: High-quality genomic DNA is extracted and fragmented to a desired size range (e.g., 200-400 bp) using sonication or enzymatic digestion.

-

End Repair, A-tailing, and Adapter Ligation: The fragmented DNA is end-repaired to create blunt ends, an 'A' base is added to the 3' ends, and methylated sequencing adapters are ligated.

-

Bisulfite Conversion: The adapter-ligated DNA is treated with sodium bisulfite under denaturing conditions, leading to the conversion of unmethylated cytosines to uracils.

-

PCR Amplification: The bisulfite-converted DNA is amplified using primers that are complementary to the ligated adapters. This step enriches for the library and converts uracils to thymines.

-

Sequencing: The amplified library is sequenced using a high-throughput sequencing platform.

-

Data Analysis: The sequencing reads are aligned to a reference genome, and the methylation status of each cytosine is determined by comparing the sequenced base to the reference.

The following diagram outlines the experimental workflow for whole-genome bisulfite sequencing:

This compound in Drug Development

The critical role of 5-mC in disease, particularly cancer, has made it a prime target for therapeutic intervention. Drugs that target the DNA methylation machinery, known as epidrugs, have shown promise in clinical settings.

-

DNMT Inhibitors (DNMTis): These drugs, such as azacitidine and decitabine, are cytidine (B196190) analogs that become incorporated into DNA and trap DNMTs, leading to their degradation and a global reduction in DNA methylation. This can lead to the re-expression of silenced tumor suppressor genes.

The logical relationship between DNMT inhibition and gene re-expression is depicted below:

This compound is a fundamental epigenetic mark with far-reaching implications for cellular function and human health. A thorough understanding of its regulation, biological roles, and the methodologies to study it is essential for researchers and drug development professionals. The continued exploration of 5-mC biology holds immense promise for the development of novel diagnostic and therapeutic strategies for a wide range of diseases.

The Role of 5-Methylcytidine (m5C) in Gene Expression Regulation: A Technical Guide

Introduction

5-methylcytosine (B146107) (m5C) is a prevalent and conserved post-transcriptional RNA modification found in a variety of RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA).[1][2] Initially discovered in DNA, its presence in RNA adds another layer of complexity to the regulation of gene expression, a field known as epitranscriptomics.[3][4] This modification, catalyzed by specific enzymes, influences numerous aspects of RNA metabolism, from stability and nuclear export to translation, thereby playing a critical role in various physiological and pathological processes.[3][5] Dysregulation of m5C modification has been implicated in a range of human diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[6][7] This technical guide provides an in-depth overview of the core molecular players, mechanisms, and experimental methodologies related to m5C-mediated gene expression regulation, tailored for researchers, scientists, and professionals in drug development.

The m5C Regulatory Machinery: Writers, Erasers, and Readers

The dynamic and reversible nature of m5C modification is governed by three main classes of proteins: "writers" that install the mark, "erasers" that remove it, and "readers" that recognize the mark and mediate its downstream effects.[3][8][9][10]

-

Writers (Methyltransferases): The primary enzymes responsible for depositing m5C on RNA are members of the NOL1/NOP2/SUN domain (NSUN) family and the DNA methyltransferase homolog DNMT2 (also known as TRDMT1).[11][12] In humans, the NSUN family consists of seven members (NSUN1-7).[11] NSUN2 is the most well-characterized m5C methyltransferase for mRNA.[12] These enzymes utilize S-adenosylmethionine (SAM) as a methyl group donor.[5]

-

Erasers (Demethylases): The removal of m5C is primarily mediated by the ten-eleven translocation (TET) family of enzymes (TET1, TET2, TET3).[6][13][14] TET enzymes are dioxygenases that oxidize 5-methylcytosine to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC).[13][14][15] These oxidized forms can be subsequently removed and replaced with an unmodified cytosine through the base excision repair pathway.[13] ALKBH1 has also been identified as a potential m5C eraser.[6]

-

Readers (Binding Proteins): m5C reader proteins specifically recognize and bind to m5C-modified RNAs to execute their biological functions.[16] Key m5C readers include the Aly/REF export factor (ALYREF) and the Y-box binding protein 1 (YBX1).[17][18] ALYREF is involved in the nuclear export of m5C-containing mRNA, while YBX1 is known to enhance the stability of methylated transcripts.[1][18] Other proteins like RAD52, YTHDF2, FMRP, and SRSF2 have also been suggested to act as m5C readers.[16]

Mechanisms of m5C-Mediated Gene Expression Regulation

5-methylcytidine exerts its regulatory effects on gene expression through several distinct mechanisms that impact different stages of the mRNA lifecycle.

1. mRNA Stability

m5C modification can significantly influence the stability of mRNA transcripts. The reader protein YBX1 plays a central role in this process.[18] In bladder cancer, for instance, YBX1 recognizes m5C-modified oncogenic mRNAs, such as heparin-binding growth factor (HDGF), and recruits the mRNA stability-maintaining protein HuR (also known as ELAVL1).[5][17] This interaction stabilizes the target mRNA, leading to increased protein expression and promoting cancer cell proliferation and metastasis.[5] Studies in zebrafish have also shown that YBX1-mediated recognition of m5C is crucial for regulating the clearance of maternal mRNAs during early embryonic development.[2]

2. mRNA Export

The nuclear export of mRNA is a critical step in gene expression, and m5C has been shown to facilitate this process. The m5C reader protein ALYREF, which is a component of the TREX (transcription/export) complex, directly binds to m5C-modified mRNAs.[17][19] This recognition is mediated by a specific lysine (B10760008) residue (K171) in ALYREF.[5][19] The binding of ALYREF to m5C-containing transcripts promotes their export from the nucleus to the cytoplasm, making them available for translation.[6][19] This mechanism is dependent on the writer enzyme NSUN2, which deposits the m5C marks.[19]

3. Regulation of Translation

m5C modification can either enhance or repress protein translation, depending on the location of the modification within the mRNA transcript.[5] For instance, NSUN2-mediated methylation of the 5' untranslated region (UTR) of p27 mRNA has been shown to repress its translation.[1][5] Conversely, m5C modification in the 3' UTR of CDK1 mRNA upregulates its translation by promoting translation initiation.[1] Methylation within the coding sequence (CDS) of IL17a mRNA also promotes its translation without affecting mRNA stability.[1] The precise mechanisms by which m5C in different regions influences the translational machinery are still under active investigation.

Quantitative Data on m5C Modification

The abundance and distribution of m5C vary across different RNA species and cellular contexts. High-throughput sequencing methods have enabled the transcriptome-wide mapping of m5C sites.

| RNA Type | Organism/Cell Type | Key Findings on m5C Abundance and Distribution | Reference |

| mRNA | Human Bladder Cancer | Hyper-methylated m5C sites found in many oncogenic RNAs. | [17] |

| mRNA | Human HEK293T cells | Over 10,000 potential m5C sites detected across the transcriptome. | [1] |

| mRNA | Zebrafish Embryos | 87.8% of m5C-modified maternal mRNAs were identified by YBX1. | [2] |

| tRNA | Higher Eukaryotes | Most enriched substrate of m5C modification. | [1] |

| tRNA | Mouse | m5C38 in tRNAAsp stimulates amino acid charging and translation. | [20] |

| rRNA | Eukaryotes | m5C modifications are mainly located in 18S and 25S rRNAs. | [1] |

Key Experimental Protocols for m5C Analysis

Several techniques are available to detect and quantify m5C in RNA. The choice of method depends on whether transcriptome-wide screening or locus-specific analysis is required, and whether single-base resolution is necessary.

1. RNA Bisulfite Sequencing (RNA-BisSeq)

This is considered the gold standard for detecting m5C at single-nucleotide resolution.[21][22]

-

Principle: Bisulfite treatment of RNA converts unmethylated cytosines to uracils, while 5-methylcytosines remain unchanged.[22] Subsequent reverse transcription and sequencing reveal the original methylation status, as the unchanged m5Cs are read as cytosines, and the converted uracils are read as thymines.[22]

-

Workflow:

-

RNA Isolation: High-quality total RNA or specific RNA fractions (e.g., mRNA) are isolated.[22]

-

RNA Fragmentation: RNA is fragmented into smaller pieces suitable for sequencing.[21]

-

Bisulfite Conversion: RNA fragments are treated with sodium bisulfite under specific temperature and pH conditions.[21][22]

-

Desulfonation and Purification: The RNA is purified to remove bisulfite and other reagents.[21]

-

Reverse Transcription: The converted RNA is reverse-transcribed into cDNA.[22]

-

Library Preparation and Sequencing: Sequencing libraries are prepared from the cDNA and subjected to high-throughput sequencing.

-

Data Analysis: Sequencing reads are aligned to a reference genome/transcriptome, and methylation status at each cytosine position is determined.

-

2. m5C Methylated RNA Immunoprecipitation Sequencing (m5C-RIP-Seq or MeRIP-Seq)

This antibody-based method is used to enrich for m5C-containing RNA fragments for transcriptome-wide profiling.[23]

-

Principle: A specific antibody against m5C is used to immunoprecipitate RNA fragments containing the modification. The enriched RNA is then sequenced to identify the regions with m5C.[21]

-

Workflow:

-

RNA Isolation and Fragmentation: Isolate and fragment total RNA.[21]

-

Immunoprecipitation: Incubate the fragmented RNA with an anti-m5C antibody conjugated to magnetic beads.[21]

-

Washing and Elution: Wash the beads to remove non-specifically bound RNA, then elute the m5C-containing RNA fragments.

-

Library Preparation and Sequencing: Construct sequencing libraries from both the immunoprecipitated (IP) and input RNA fractions.

-

Data Analysis: Sequence both libraries and identify enriched regions (peaks) in the IP sample compared to the input, indicating the locations of m5C.

-

3. TET-Assisted Chemical Labeling Sequencing (m5C-TAC-seq)

A bisulfite-free method for base-resolution m5C detection.[24]

-

Principle: This technique uses TET enzymes to oxidize m5C to 5-formylcytosine (f5C). The f5C is then chemically labeled, which induces a C-to-T transition during reverse transcription, allowing for the identification of the original m5C site.[24]

-

Advantages: Avoids the harsh chemical conditions of bisulfite treatment, which can cause RNA degradation.[24]

Role in Disease and Therapeutic Implications

The dysregulation of m5C modification is increasingly linked to human diseases, particularly cancer.[7] The m5C regulatory proteins are often aberrantly expressed in various tumors, leading to altered methylation patterns on key oncogenes or tumor suppressor genes.[7]

-

Cancer: NSUN2 is overexpressed in many cancers, and its activity has been shown to promote the proliferation and metastasis of tumor cells, for example, in bladder and breast cancer.[12][17] The m5C reader YBX1 also acts as a proto-oncogene, and its interaction with m5C-modified RNAs is critical for its tumorigenic effects.[16][18]

-

Drug Development: The enzymes and readers in the m5C pathway represent potential therapeutic targets. Developing small molecule inhibitors against writers like NSUN2 or readers like YBX1 could offer novel strategies for cancer treatment. Furthermore, understanding the role of m5C in mRNA stability has implications for the development of mRNA-based therapeutics, where enhancing the stability of synthetic mRNA is crucial for efficacy.[25][26]

This compound is a critical epitranscriptomic mark that plays a multifaceted role in the regulation of gene expression. The interplay between m5C writers, erasers, and readers dictates the fate of RNA transcripts, influencing their stability, transport, and translation. Advances in sequencing technologies have been pivotal in uncovering the widespread nature and functional significance of this modification. As our understanding of the molecular mechanisms underlying m5C's function grows, so too does the potential for targeting this pathway for therapeutic intervention in a variety of diseases. Continued research in this area is essential to fully elucidate the complexities of the m5C epitranscriptome and harness its potential for clinical applications.

References

- 1. RNA 5-methylcytosine modification and its emerging role as an epitranscriptomic mark - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological roles of RNA m5C modification and its implications in Cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. jcp.bmj.com [jcp.bmj.com]

- 5. Advances in mRNA 5-methylcytosine modifications: Detection, effectors, biological functions, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 5-Methylcytosine RNA modification and its roles in cancer and cancer chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. dovepress.com [dovepress.com]

- 10. Functional coupling between writers, erasers and readers of histone and DNA methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Eukaryotic 5-methylcytosine (m5C) RNA Methyltransferases: Mechanisms, Cellular Functions, and Links to Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Distinct Roles of m5C RNA Methyltransferase NSUN2 in Major Gynecologic Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TET enzymes - Wikipedia [en.wikipedia.org]

- 14. europeanreview.org [europeanreview.org]

- 15. Frontiers | Tet Enzymes, Variants, and Differential Effects on Function [frontiersin.org]

- 16. Frontiers | Biological functions of 5-methylcytosine RNA-binding proteins and their potential mechanisms in human cancers [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. 5-methylcytosine mediates nuclear export of mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. m5c RNA-seq - CD Genomics [cd-genomics.com]

- 22. A Guide to RNA Bisulfite Sequencing (m5C Sequencing) - CD Genomics [rna.cd-genomics.com]

- 23. m5C-Atlas: a comprehensive database for decoding and annotating the 5-methylcytosine (m5C) epitranscriptome - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Protocol for profiling RNA m5C methylation at base resolution using m5C-TAC-seq - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Photochemical Stability of this compound Relative to Cytidine: Photophysical Insight for mRNA Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Basic principles of 5-Methylcytidine in DNA methylation

An In-depth Technical Guide on the Core Principles of 5-Methylcytidine in DNA Methylation

Introduction

DNA methylation is a fundamental epigenetic mechanism that plays a crucial role in regulating gene expression, maintaining genomic stability, and orchestrating cellular differentiation.[1][2] The most studied form of this modification in mammals is the addition of a methyl group to the fifth carbon of the cytosine pyrimidine (B1678525) ring, creating 5-methylcytosine (B146107) (5-mC).[3] This modification, often referred to as the "fifth base" of the genome, does not alter the primary DNA sequence but provides a layer of heritable information that influences chromatin structure and gene activity.[4] In the mammalian genome, approximately 70-80% of cytosines within CpG dinucleotides are methylated.[5][6] The dynamic nature of DNA methylation, governed by a complex interplay of enzymes that add, maintain, and remove this mark, is essential for normal development and is frequently dysregulated in diseases such as cancer.[3][7][8] This guide provides a detailed overview of the core principles of 5-mC, its regulatory machinery, functional consequences, and the key experimental methodologies used for its study.

I. The Biochemical Machinery of DNA Methylation

The establishment, maintenance, and removal of 5-mC are tightly controlled by distinct families of enzymes. This process can be conceptualized through the actions of "writers," "readers," and "erasers" of the methylation mark.

A. The "Writers": DNA Methyltransferases (DNMTs)

DNMTs are the enzymes responsible for catalyzing the transfer of a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to the C5 position of cytosine.[3][9]

-

De Novo Methylation : This process establishes new DNA methylation patterns, primarily during early development. It is carried out by DNMT3A and DNMT3B .[10][11][12] These enzymes methylate previously unmethylated CpG sites, a critical step for genomic imprinting and the silencing of specific genes and transposable elements.[3][13] The accessory protein DNMT3L , which is catalytically inactive, facilitates the activity of DNMT3A and DNMT3B.[10]

-

Maintenance Methylation : After DNA replication, the newly synthesized strand is unmethylated. DNMT1 is the primary enzyme responsible for copying the pre-existing methylation pattern from the parent strand to the daughter strand at hemimethylated CpG sites.[3][10][11][12] This ensures the faithful propagation of methylation patterns through cell division. The protein UHRF1 plays a crucial role by recognizing hemimethylated sites and recruiting DNMT1 to facilitate this process.[3][10]

B. The "Erasers": Demethylation Pathways

The removal of 5-mC is a dynamic process that can occur through passive or active mechanisms.

-

Passive Demethylation : This process is dependent on DNA replication. If DNMT1 activity is inhibited or absent, the methylation mark on the parent strand is not copied to the new strand.[14] Consequently, the 5-mC mark is progressively diluted with each round of cell division.[1][15]

-

Active Demethylation : This enzymatic process removes 5-mC independently of DNA replication.[1][15] It is a multi-step pathway initiated by the Ten-Eleven Translocation (TET) family of dioxygenases (TET1, TET2, TET3) .[7][9][16]

-

Oxidation : TET enzymes iteratively oxidize 5-mC into a series of intermediates: 5-hydroxymethylcytosine (B124674) (5-hmC), 5-formylcytosine (B1664653) (5-fC), and 5-carboxylcytosine (5-caC).[5][17][18]

-

Excision and Repair : The final intermediates, 5-fC and 5-caC, are recognized and excised by Thymine DNA Glycosylase (TDG) .[15][17][18] This creates an abasic site, which is then repaired by the Base Excision Repair (BER) pathway, ultimately restoring an unmodified cytosine.[7][19]

-

II. Functional Roles and Quantitative Distribution of 5-mC

DNA methylation is not uniformly distributed across the genome; its location is critical to its function. Generally, methylation at promoter regions is associated with transcriptional repression, while methylation within gene bodies can have more varied effects.

-

Promoters and CpG Islands (CGIs) : CGIs are genomic regions with a high density of CpG sites and are often located in promoter regions. They are typically unmethylated in active genes. Hypermethylation of CGIs in promoters is a canonical mechanism for stable gene silencing.[20]

-

Gene Bodies : The role of intragenic methylation is more complex and appears to be context-dependent, sometimes correlating with active transcription.

-

Repetitive Elements : A significant portion of the genome consists of transposable and repetitive elements, which are heavily methylated to prevent their transcription and maintain genomic integrity.[13][21]

The table below summarizes the typical distribution and levels of 5-mC across different genomic features.

| Genomic Feature | Typical 5-mC Level | Primary Associated Function | References |

| CpG Islands (Promoter) | Low to Very Low | Gene Expression Permissiveness | [21][22][23] |

| CpG Shores (Flanking CGIs) | Variable / Intermediate | Tissue-specific Gene Regulation | [21] |

| Gene Bodies (Introns/Exons) | High | Splicing Regulation, Transcriptional Elongation | [5][22] |

| Intergenic Regions | High | Genome Stability | [21] |

| Repetitive Elements (e.g., SINEs, LINEs) | Very High | Transcriptional Repression, Genome Stability | [21] |

III. Key Experimental Protocols for 5-mC Analysis

Several powerful techniques have been developed to map 5-mC across the genome. The choice of method depends on the desired resolution, coverage, and specific scientific question.

A. Whole-Genome Bisulfite Sequencing (WGBS)

WGBS is considered the gold standard for single-base resolution, quantitative analysis of DNA methylation across the entire genome.[24] The core principle is that sodium bisulfite treatment converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[25] During subsequent PCR amplification, uracils are read as thymines, allowing for the precise identification of methylated sites upon sequencing.[25]

Detailed Protocol Steps:

-

DNA Extraction and Fragmentation :

-

Extract high-quality genomic DNA from the sample of interest.

-

Fragment the DNA to a desired size range (e.g., 200-400 bp) using sonication.[26]

-

-

Library Preparation :

-

Perform end-repair, A-tailing, and ligation of methylated sequencing adapters to the fragmented DNA. Using methylated adapters is crucial to protect them from bisulfite conversion.[24]

-

-

Bisulfite Conversion :

-

PCR Amplification :

-

Amplify the bisulfite-converted library using a high-fidelity polymerase that can read uracil-containing templates. This step enriches the library and incorporates the sequencing primer sites.

-

-

Sequencing and Data Analysis :

-

Sequence the library on a high-throughput platform.

-

Align the sequencing reads to a reference genome using specialized bisulfite-aware alignment software.

-

For each CpG site, calculate the methylation level by determining the ratio of reads with a cytosine (methylated) to the total number of reads covering that site (cytosine + thymine).

-

B. Methylated DNA Immunoprecipitation Sequencing (MeDIP-Seq)

MeDIP-Seq is an enrichment-based method that uses an antibody specific to 5-mC to immunoprecipitate methylated DNA fragments.[28][29] It provides a genome-wide overview of methylation patterns at a lower resolution and cost compared to WGBS.

Detailed Protocol Steps:

-

DNA Preparation :

-

Immunoprecipitation (IP) :

-

Capture and Washing :

-

Elution and DNA Purification :

-

Elute the methylated DNA from the beads, typically by proteinase K digestion to degrade the antibody.[28][30]

-

Purify the enriched DNA using phenol-chloroform extraction and ethanol (B145695) precipitation.[30]

-

-

Library Preparation and Sequencing :

-

Prepare a standard sequencing library from the purified, enriched DNA.

-

Sequence the library to identify the genomic regions enriched for 5-mC.

-

-

Data Analysis :

-

Align reads to a reference genome.

-

Use peak-calling algorithms to identify genomic regions with a significant enrichment of reads, which correspond to methylated areas.

-

C. Tet-Assisted Bisulfite Sequencing (TAB-Seq)

While WGBS cannot distinguish between 5-mC and 5-hmC, TAB-Seq is a specialized method designed to specifically map 5-hmC at single-base resolution.[32][33] It is crucial for studying the dynamics of active demethylation.

Detailed Protocol Steps:

-

Protection of 5-hmC :

-

Oxidation of 5-mC :

-

Bisulfite Conversion and Sequencing :

-

The treated DNA undergoes standard bisulfite conversion. During this step, both unmodified cytosine and 5-caC (derived from 5-mC) are converted to uracil. The protected 5-gmC is resistant and is read as cytosine.

-

Following PCR and sequencing, any cytosine detected in the final reads corresponds to an original 5-hmC site, while thymines correspond to original unmodified cytosines and 5-mC sites.

-

Conclusion

5-Methylcytosine is a central player in the epigenetic regulation of the genome. The dynamic interplay between DNA methyltransferases and the TET-mediated demethylation machinery allows for the precise control of methylation patterns, which are critical for orchestrating gene expression programs during development and maintaining cellular identity. Aberrations in these pathways are a hallmark of many human diseases, making the enzymes involved prime targets for therapeutic intervention. The continued application of advanced genomic techniques like WGBS and MeDIP-Seq will further unravel the complexities of the DNA methylome and its role in health and disease.

References

- 1. Active DNA demethylation—The epigenetic gatekeeper of development, immunity, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNA methylation - Wikipedia [en.wikipedia.org]

- 3. 5-methylcytosine turnover: Mechanisms and therapeutic implications in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Insights into 5hmC DNA Modification: Generation, Distribution and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA Demethylation Pathways: Recent Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Understanding the relationship between DNA methylation and histone lysine methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of TET enzymes in DNA methylation, development, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Role of DNMT Methyltransferases and TET Dioxygenases in the Maintenance of the DNA Methylation Level - PMC [pmc.ncbi.nlm.nih.gov]

- 10. "Regulation of De Novo and Maintenance Dna Methylation By Dnmt3A and Dn" by Yang Zeng [digitalcommons.library.tmc.edu]

- 11. differencebetween.com [differencebetween.com]

- 12. Regulation of de novo and maintenance DNA methylation by DNA methyltransferases in postimplantation embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Establishing, maintaining and modifying DNA methylation patterns in plants and animals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Active DNA demethylation: A two-step process - Advanced Science News [advancedsciencenews.com]

- 16. Epigenetics of autoimmune disorders - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. 5-Methylcytosine - Wikipedia [en.wikipedia.org]

- 20. taylorandfrancis.com [taylorandfrancis.com]

- 21. biorxiv.org [biorxiv.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Whole-Genome Bisulfite Sequencing Protocol for the Analysis of Genome-Wide DNA Methylation and Hydroxymethylation Patterns at Single-Nucleotide Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Bisulfite sequencing in DNA methylation analysis | Abcam [abcam.com]

- 26. Principles and Workflow of Whole Genome Bisulfite Sequencing - CD Genomics [cd-genomics.com]

- 27. Bisulfite Protocol | Stupar Lab [stuparlab.cfans.umn.edu]

- 28. Genome-Wide Mapping of DNA Methylation 5mC by Methylated DNA Immunoprecipitation (MeDIP)-Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Protocol for Methylated DNA Immunoprecipitation (MeDIP) Analysis | Springer Nature Experiments [experiments.springernature.com]

- 30. MeDIP Sequencing Protocol - CD Genomics [cd-genomics.com]

- 31. MeDIP Application Protocol | EpigenTek [epigentek.com]

- 32. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Tet-Assisted Bisulfite Sequencing (TAB-seq) | Springer Nature Experiments [experiments.springernature.com]

- 34. Tet-assisted bisulfite sequencing of 5-hydroxymethylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. epigenie.com [epigenie.com]

Introduction to Epitranscriptomics and 5-Methylcytidine (m5C)

An In-depth Technical Guide to 5-Methylcytidine (m5C) as an Epitranscriptomic Marker in RNA

The field of epitranscriptomics has unveiled a new layer of gene regulation occurring at the RNA level. Analogous to epigenetics in DNA, epitranscriptomics involves a diverse array of chemical modifications to RNA molecules that do not alter the primary nucleotide sequence but have profound impacts on RNA function.[1] To date, over 170 distinct RNA modifications have been identified.[2][3] Among these, this compound (m5C), the addition of a methyl group to the 5th carbon of the cytosine ring, has emerged as a critical and widespread post-transcriptional modification.[3][4] Initially discovered in abundant non-coding RNAs like transfer RNA (tRNA) and ribosomal RNA (rRNA), the advent of sensitive, high-throughput sequencing technologies has revealed its presence in messenger RNA (mRNA) and various other non-coding RNAs (ncRNAs).[5][6] This dynamic and reversible modification plays a pivotal role in regulating nearly every aspect of the RNA life cycle, from processing and nuclear export to stability and translation, thereby influencing a wide range of biological processes and disease states.[3][6]

The Dynamic Regulation of RNA m5C Modification

The level of m5C in RNA is dynamically controlled by a coordinated interplay of three key protein classes: "writers" that install the mark, "erasers" that remove it, and "readers" that recognize the mark and mediate its downstream effects.[3][6][7]

-

Writers (Methyltransferases): These enzymes catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to cytosine residues on RNA.[8] The primary m5C writers in mammals belong to two main families:

-

NOL1/NOP2/Sun Domain (NSUN) Family: This family consists of seven members (NSUN1-NSUN7).[3][9] NSUN2 is the most extensively studied member, methylating a broad range of substrates including tRNAs, mRNAs, and other ncRNAs.[6][10] Other members have more specific targets; for instance, NSUN1 primarily methylates 28S rRNA, and NSUN3 is known to methylate mitochondrial tRNA.[6][11]

-

DNA Methyltransferase Homologue (DNMT2/TRDMT1): Despite its name and homology to DNA methyltransferases, DNMT2's primary function is to methylate tRNA, specifically at cytosine 38 in the anticodon loop of certain tRNAs like tRNA-Asp, tRNA-Gly, and tRNA-Val.[12][13][14]

-

-

Erasers (Demethylases): The removal of m5C is a critical aspect of its dynamic regulation. This process is primarily mediated by:

-

Ten-Eleven Translocation (TET) Family: TET enzymes (specifically TET1 and TET2) are dioxygenases that can oxidize m5C to 5-hydroxymethylcytosine (B124674) (hm5C) in RNA.[5][15] This oxidation can be a first step towards complete demethylation, effectively "erasing" the m5C mark.[2][16]

-

ALKBH1: The alpha-ketoglutarate-dependent dioxygenase ABH1 (ALKBH1) has also been identified as a potential m5C eraser, particularly for mitochondrial tRNAs.[16][17]

-

-

Readers (Binding Proteins): These proteins specifically recognize and bind to m5C-modified RNA, translating the chemical mark into a functional outcome.[7] The two most well-characterized m5C readers are:

-

Aly/REF Export Factor (ALYREF): ALYREF was the first identified m5C reader for mRNA.[2] It recognizes m5C sites, particularly in GC-rich regions, and facilitates the nuclear export of modified mRNAs to the cytoplasm.[5][11]

-

Y-box Binding Protein 1 (YBX1): YBX1 binds to m5C-modified mRNAs and enhances their stability by recruiting stabilizing proteins like ELAVL1.[5][18] Other potential readers that have been identified include YBX2, SRSF2, and FMRP.[9][19]

-

Quantitative Data Summary